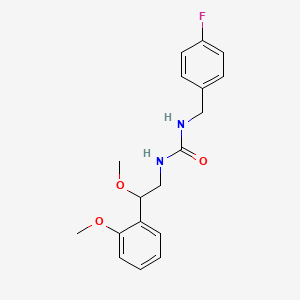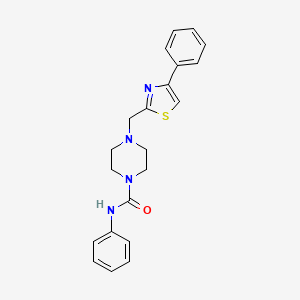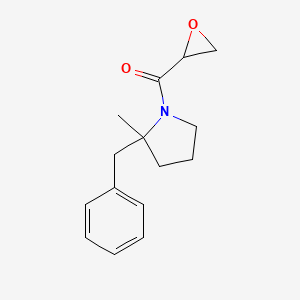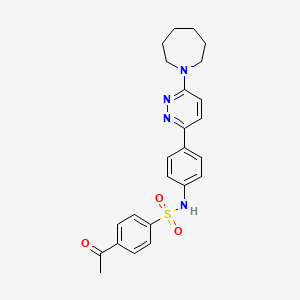
1-(4-Fluorobenzyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea, also known as FMeU, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It is a urea derivative that has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.
科学的研究の応用
Synthesis Techniques
Research has explored the synthesis of urea derivatives through various methods. The Lossen rearrangement, mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), demonstrates a single-pot, racemization-free synthesis approach from carboxylic acids, offering a cost-effective and environmentally friendly method for producing ureas with good yields (Kishore Thalluri et al., 2014). Similarly, the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) highlights its importance in pharmacokinetics studies by providing a stable internal standard for LC–MS analysis (D. Liang et al., 2020).
Characterization and Applications
Research into the characterization of urea derivatives has provided insights into their potential applications. For instance, the study of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives through spectroscopic and SC-XRD characterizations, along with DFT-based studies, reveals significant nonlinear optical character, suggesting their potential in technological applications (Muhammad Haroon et al., 2019). Additionally, substituted phenyl urea and thiourea silatranes have been synthesized and characterized for their anion recognition properties, further highlighting the diverse applications of urea derivatives in chemical sensing (Gurjaspreet Singh et al., 2016).
Advanced Materials Development
The synthesis and characterization of new polyureas derived from 4-(4′-Methoxyphenyl)urazole indicate their application in developing novel materials with specific physical properties and structural characteristics. This research contributes to the field of advanced materials science by providing insights into the synthesis process and properties of these polyureas (S. Mallakpour et al., 2002).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-23-16-6-4-3-5-15(16)17(24-2)12-21-18(22)20-11-13-7-9-14(19)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQSMVYYMUNHHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)





![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)
![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)

![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)
